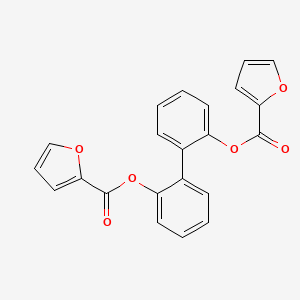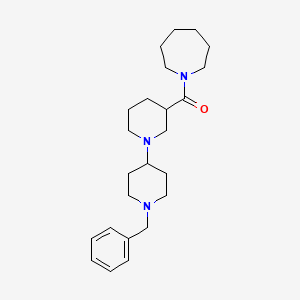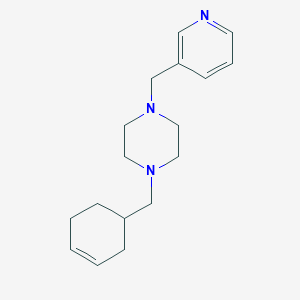
Biphenyl-2,2'-diyl difuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-2,2’-diyl difuran-2-carboxylate: is an organic compound that features a biphenyl core substituted with two furan-2-carboxylate groups. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl difuran-2-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst and a base.
Introduction of Furan Groups: The furan-2-carboxylate groups are introduced via esterification reactions. This involves reacting the biphenyl compound with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of biphenyl-2,2’-diyl difuran-2-carboxylate would likely involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to efficiently produce the biphenyl core.
Automated Esterification: Employing automated systems to handle the esterification process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Biphenyl-2,2’-diyl difuran-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Employed in the creation of novel polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which biphenyl-2,2’-diyl difuran-2-carboxylate exerts its effects depends on its application:
Catalysis: Functions as a ligand, coordinating with metal centers to facilitate various catalytic reactions.
Biological Probes: Interacts with specific biomolecules, allowing for visualization under fluorescent microscopy.
Drug Development: Binds to specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-2,2’-dicarboxylic acid
- Biphenyl-2,2’-diol
- Biphenyl-2,2’-dicarboxaldehyde
Uniqueness
Biphenyl-2,2’-diyl difuran-2-carboxylate is unique due to the presence of furan-2-carboxylate groups, which impart distinct electronic and steric properties compared to other biphenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or steric hindrance.
Propiedades
Fórmula molecular |
C22H14O6 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
[2-[2-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H14O6/c23-21(19-11-5-13-25-19)27-17-9-3-1-7-15(17)16-8-2-4-10-18(16)28-22(24)20-12-6-14-26-20/h1-14H |
Clave InChI |
MIRRPOTUTPIVPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B10885561.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)

![Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)
![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)

![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)

![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
